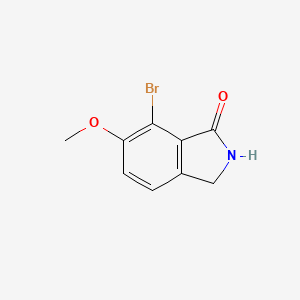

7-Bromo-6-methoxyisoindolin-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBNXMGJUOTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNC2=O)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226879-79-3 | |

| Record name | 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-6-methoxyisoindolin-1-one CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-6-methoxyisoindolin-1-one, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its anticipated biological significance based on the activities of structurally related isoindolinone derivatives.

Core Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 1226879-79-3[1]

-

Molecular Formula: C₉H₈BrNO₂[1]

-

Molecular Weight: 242.07 g/mol [1]

Chemical Structure

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol and Rationale

-

Starting Material Selection: A plausible starting material would be a commercially available substituted toluene or benzoic acid derivative that contains the desired methoxy and bromo groups in the correct orientation, or precursors that can be readily converted to these functionalities.

-

Side-Chain Functionalization: If starting with a substituted toluene, the methyl group can be functionalized. A common and effective method is radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This selectively brominates the benzylic position, which is a key step for the subsequent cyclization.

-

Cyclization: The resulting benzylic bromide can then be treated with ammonia or a protected form of ammonia. This will proceed via a nucleophilic substitution to form the amine, which will then undergo an intramolecular cyclization with the ester or carboxylic acid group to form the lactam ring of the isoindolinone core.

This proposed synthesis is based on well-established reactions and provides a high degree of control over the final product's structure.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is limited. However, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Rationale/Comparison |

| Melting Point | Likely a solid at room temperature with a defined melting point. | Isoindolinone derivatives are generally crystalline solids. For example, 7-Bromo-1-hydroxyisoquinoline has a melting point of 245.5-251.5 °C.[2] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of the aromatic ring and the bromo substituent contribute to its lipophilicity. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar isoindolinone compounds. |

Potential Biological Activities and Applications

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. [3][4]Derivatives of isoindolinone have demonstrated a wide range of pharmacological activities, suggesting that this compound could be a valuable lead compound or intermediate in drug discovery.

Anticancer Activity

Many isoindolinone derivatives have shown potent anticancer properties. [4]For instance, some derivatives act as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. [5]The specific substitution pattern of this compound may confer selectivity and potency towards certain cancer cell lines.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of isoindole derivatives. They have been shown to reduce oxidative stress and cell apoptosis in neuronal-like cell lines, suggesting potential applications in the treatment of neurodegenerative diseases. [6]

Anti-inflammatory and Antiviral Properties

The core isoindolinone structure is found in numerous natural products with marked anti-inflammatory and antiviral activities. [7]Structurally similar compounds have been investigated as inhibitors of HIV-1 integrase. [7] The combination of the bromo and methoxy groups on the isoindolinone ring of this compound offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is emerging, its structural relationship to a wide range of biologically active isoindolinones makes it a compelling target for further investigation. The proposed synthetic pathway provides a practical approach for its preparation, opening the door for the exploration of its chemical and biological properties. As research into isoindolinone derivatives continues to expand, we can anticipate that this compound will play an important role in the development of new and innovative technologies.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. L17800.03 [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]

In Silico Toxicity Prediction of Substituted Isoindolinones: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Complex Landscape of Isoindolinone Safety Assessment

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to blockbuster drugs like thalidomide and its immunomodulatory analogs, lenalidomide and pomalidomide. These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies. However, the tragic history of thalidomide serves as a stark reminder of the critical importance of rigorous toxicity assessment in drug development. As researchers continue to explore the therapeutic potential of novel substituted isoindolinones, the ability to predict potential toxicities early in the discovery pipeline is not just advantageous—it is imperative.

This in-depth technical guide provides a comprehensive overview of the principles and practices of in silico toxicity prediction as applied to substituted isoindolinones. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, offering a framework for building and interpreting robust predictive models. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational toxicology to de-risk their isoindolinone-based drug candidates, saving valuable time and resources while prioritizing patient safety.

Chapter 1: The Rationale for In Silico Toxicity Prediction in Isoindolinone Drug Discovery

The traditional paradigm of drug discovery involves late-stage failure of many candidates due to unforeseen toxicity, a costly and time-consuming process. In silico toxicology offers a powerful alternative, enabling the rapid and cost-effective screening of large numbers of virtual compounds before they are even synthesized.[1][2] For isoindolinone derivatives, this is particularly crucial. The core structure, while therapeutically valuable, can also be a potential liability depending on its substitution patterns. Early identification of potential toxicophores—substructural features associated with toxicity—allows medicinal chemists to design safer and more effective molecules from the outset.

Computational toxicology encompasses a range of methods, from quantitative structure-activity relationship (QSAR) modeling and molecular docking to sophisticated machine learning and artificial intelligence approaches.[3] These methods can predict a wide array of toxicological endpoints, including:

-

Genotoxicity and Mutagenicity: Assessing the potential of a compound to damage DNA, a critical concern for long-term cancer risk.[4]

-

Cardiotoxicity: Evaluating the risk of adverse effects on the heart, such as arrhythmia, a common reason for drug withdrawal.[5]

-

Hepatotoxicity (Drug-Induced Liver Injury - DILI): Predicting the potential for a compound to cause liver damage, another major cause of late-stage drug failure.[6]

-

Developmental and Reproductive Toxicity (DART): A key consideration for isoindolinones given the history of thalidomide.

-

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles: Providing a holistic view of a drug's likely behavior in the body.[7]

By integrating these predictive models into the drug discovery workflow, researchers can prioritize compounds with the most favorable safety profiles for further preclinical and clinical development.

Chapter 2: Core Methodologies in In Silico Toxicity Prediction for Isoindolinones

A multi-pronged in silico approach, often combining several methodologies, provides the most robust toxicity assessment. For substituted isoindolinones, a combination of ligand-based and structure-based methods is highly recommended.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a cornerstone of predictive toxicology.[8] It is based on the principle that the biological activity (or toxicity) of a chemical is directly related to its molecular structure. A typical QSAR workflow involves several key steps:

Caption: A generalized workflow for developing a QSAR model.

Experimental Protocol: Building a QSAR Model for Predicting Mutagenicity of Substituted Isoindolinones

-

Data Curation:

-

Compile a dataset of isoindolinone derivatives with known mutagenicity data (e.g., from Ames tests). Publicly available databases such as PubChem and ChEMBL are valuable resources.[9]

-

Ensure data quality and consistency. Remove duplicates and conflicting data points.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

Open-source software like RDKit or commercial packages can be used for this purpose.

-

-

Model Building:

-

Divide the dataset into a training set and a test set (typically an 80/20 split).

-

Using the training set, build a predictive model using statistical methods (e.g., multiple linear regression) or machine learning algorithms (e.g., random forest, support vector machines).[10]

-

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.

-

External Validation: Evaluate the model's predictive power on the independent test set. Key metrics include sensitivity, specificity, and the Matthews correlation coefficient for classification models.[11]

-

Adherence to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation is crucial for regulatory acceptance.[12][13]

-

-

Prediction:

-

Once validated, the QSAR model can be used to predict the mutagenicity of new, untested substituted isoindolinones.

-

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[14] In the context of toxicology, this can be used to predict off-target effects that may lead to toxicity. For example, docking studies can assess the potential of an isoindolinone derivative to bind to and inhibit the hERG potassium channel, a key initiator of cardiotoxicity.[3]

Caption: A streamlined workflow for molecular docking in toxicology.

Experimental Protocol: Assessing Cardiotoxicity Risk of Substituted Isoindolinones via hERG Channel Docking

-

Receptor Preparation:

-

Obtain the 3D structure of the hERG potassium channel from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate 3D conformers of the substituted isoindolinone derivatives.

-

Assign appropriate protonation states and charges to the ligands.

-

-

Docking Simulation:

-

Define the binding site on the hERG channel.

-

Use a docking program like AutoDock Vina to systematically sample different orientations and conformations of the ligands within the binding site.[15]

-

-

Scoring and Analysis:

-

The docking program will generate a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoindolinone and the hERG channel.

-

-

Toxicity Hypothesis:

-

A high predicted binding affinity and the presence of strong interactions with key residues in the hERG channel would suggest a higher risk of cardiotoxicity.

-

Chapter 3: Key Toxicological Endpoints for Substituted Isoindolinones

While a broad ADMET profile is important, certain toxicological endpoints are of particular concern for the isoindolinone class of compounds.

Genotoxicity and Mutagenicity

The potential for a drug candidate to cause genetic mutations is a major safety concern. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4] This guideline explicitly allows for the use of in silico models for the initial assessment. A combination of an expert rule-based system and a statistical-based QSAR model is recommended for a comprehensive evaluation.[16]

Table 1: In Silico Tools for Genotoxicity Prediction

| Tool Name | Type | Key Features |

| Derek Nexus | Expert Rule-Based | Contains a knowledge base of structural alerts for various toxicities, including mutagenicity. |

| Sarah Nexus | Statistical-Based | A statistical QSAR model for predicting Ames mutagenicity. |

| OECD QSAR Toolbox | Hybrid | A free, open-source tool that combines multiple approaches, including read-across and QSAR.[17] |

Cardiotoxicity

As mentioned, inhibition of the hERG potassium channel is a primary mechanism of drug-induced cardiotoxicity.[3] In silico models, particularly molecular docking and QSAR, are valuable tools for predicting hERG liability early in the drug discovery process.

Hepatotoxicity

Drug-induced liver injury (DILI) is a complex and often idiosyncratic adverse event.[6] Predicting DILI is challenging, but in silico models are emerging as valuable screening tools. These models often integrate data from multiple sources, including chemical structure, in vitro assays, and clinical data.[18] Specialized databases like DILIrank and LiverTox provide valuable data for building and validating these models.[3]

Chapter 4: Building Trustworthy and Validated Models

The predictive power of any in silico model is only as good as the data it is built on and the rigor of its validation. To ensure the trustworthiness of toxicity predictions, it is essential to adhere to established best practices.

The OECD Principles for QSAR Model Validation

The OECD has established five principles for the validation of QSAR models for regulatory purposes:[12][13]

-

A defined endpoint: The model should predict a specific and well-defined biological effect.

-

An unambiguous algorithm: The method used to build the model should be clearly described.

-

A defined domain of applicability: The model should only be used to make predictions for chemicals that are similar to those in the training set.

-

Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be rigorously evaluated.

-

A mechanistic interpretation, if possible: Understanding the underlying biological mechanism of the predicted toxicity increases confidence in the model.

Data Quality and Curation

The adage "garbage in, garbage out" is particularly true for in silico modeling. The use of high-quality, curated data is paramount for building reliable models. It is crucial to be aware of potential issues such as data inconsistency and experimental variability in public databases.[6]

Chapter 5: The Future of In Silico Toxicity Prediction

The field of computational toxicology is rapidly evolving, driven by advances in artificial intelligence and machine learning.[3] Deep learning models, in particular, are showing great promise in predicting complex toxicological endpoints with high accuracy.[6] The integration of multi-omics data (e.g., genomics, proteomics, metabolomics) into predictive models is also a promising area of research.

For the development of safer substituted isoindolinone-based therapeutics, the continued development and application of these advanced in silico methods will be indispensable. By embracing a "fail early, fail cheap" philosophy enabled by predictive toxicology, the pharmaceutical industry can more efficiently bring safer and more effective medicines to patients in need.

References

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). PMC - NIH. Retrieved from [Link]

-

In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. (2025). PubMed. Retrieved from [Link]

-

Computational models for predicting liver toxicity in the deep learning era. (2024). PMC - NIH. Retrieved from [Link]

-

In silico toxicology models and databases as FDA Critical Path Initiative toolkits. (n.d.). PMC. Retrieved from [Link]

-

Shape Signatures: New Descriptors for Predicting Cardiotoxicity In Silico. (n.d.). PMC. Retrieved from [Link]

-

In silico prediction of genotoxicity. (2017). PubMed. Retrieved from [Link]

-

Validation of QSAR Models - Basicmedical Key. (2016). Basicmedical Key. Retrieved from [Link]

-

Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. (n.d.). OECD. Retrieved from [Link]

-

Comparing Machine Learning Algorithms for Predicting Drug-Induced Liver Injury (DILI). (2020). ACS Publications. Retrieved from [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). PMC - NIH. Retrieved from [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

The OECD principle guidelines for developing and validating QSAR model. (n.d.). ResearchGate. Retrieved from [Link]

-

OECD QSAR Assessment Framework (QAF). (n.d.). KREATiS. Retrieved from [Link]

-

Special Issue : Synthesis, In Silico Prediction and Antitumor Activity of Nitrogen Heterocycle-Based Drug Development. (n.d.). MDPI. Retrieved from [Link]

-

Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (n.d.). MDPI. Retrieved from [Link]

-

In silico the Ames Mutagenicity Predictive Model of Environment. (2025). medRxiv. Retrieved from [Link]

-

Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central. Retrieved from [Link]

-

QSAR Toolbox. (n.d.). QSAR Toolbox. Retrieved from [Link]

-

In Silico Predictive Toxicology. (2021). Adebiotech. Retrieved from [Link]

-

Toxicology Approaches in Drug Discovery. (2018). Technology Networks. Retrieved from [Link]

-

3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]

-

Molecular Docking: a decision-making tool for drug discovery. (n.d.). IIMT College of Pharmacy, Greater Noida. Retrieved from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]

-

Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]

-

In silico prediction of genotoxicity. (2025). ResearchGate. Retrieved from [Link]

-

Computational models for predicting liver toxicity in the deep learning era. (2025). ResearchGate. Retrieved from [Link]

-

An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study. (2023). PubMed. Retrieved from [Link]

-

Prediction of Potential Toxicity and Side Effect Protein Targets of a Small Molecule by a Ligand-Protein Inverse Docking Approach. (n.d.). PubMed. Retrieved from [Link]

-

Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology. (2014). ACS Publications. Retrieved from [Link]

-

Computational Pipelining of in silico Cardio- and Hepatotoxicity Models. (2018). ATOM Consortium. Retrieved from [Link]

-

QSAR Modeling: Where have you been? Where are you going to?. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Prediction of potential toxicity and side effect protein targets of a small molecule by a ligand-protein inverse docking approach. (2025). ResearchGate. Retrieved from [Link]

-

In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Development of models according to the OECD principles. (n.d.). CADASTER.eu. Retrieved from [Link]

-

Insilico Medicine: Main. (n.d.). Insilico Medicine. Retrieved from [Link]

-

Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. (2024). MDPI. Retrieved from [Link]

-

(PDF) Synthesis, biological evaluation, molecular docking and in silico ADMET screening studies of novel isoxazoline derivatives from acridone. (2021). ResearchGate. Retrieved from [Link]

-

Using QSAR model for studying heterocycles activity. (2025). ResearchGate. Retrieved from [Link]

-

Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. Retrieved from [Link]

-

Predicting toxicity and conducting molecular docking analysis of compounds from unripe kayu banana fruit (Musa paradisiacaL. var. (n.d.). Pharmacy Education. Retrieved from [Link]

Sources

- 1. api.kreatis.eu [api.kreatis.eu]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational models for predicting liver toxicity in the deep learning era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 8. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Shape Signatures: New Descriptors for Predicting Cardiotoxicity In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 13. oecd.org [oecd.org]

- 14. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 17. QSAR Toolbox [qsartoolbox.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Application of 7-Bromo-6-methoxyisoindolin-1-one in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. Among these, the isoindolin-1-one core has emerged as a "privileged structure," demonstrating a remarkable breadth of pharmacological applications. This guide focuses on a specific, highly functionalized derivative, 7-Bromo-6-methoxyisoindolin-1-one (CAS No. 1226879-79-3), a compound poised for significant impact in medicinal chemistry. Its unique substitution pattern—a bromine atom for targeted chemical modification and a methoxy group influencing electronic properties and metabolic stability—renders it a valuable intermediate for the synthesis of sophisticated therapeutic agents. This document provides an in-depth exploration of its applications, particularly in the development of targeted cancer therapies like PARP and kinase inhibitors, complete with detailed synthetic protocols and mechanistic insights.

Core Compound Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.

| Property | Value | Source |

| CAS Number | 1226879-79-3 | [1][2] |

| Molecular Formula | C₉H₈BrNO₂ | [1][2] |

| Molecular Weight | 242.07 g/mol | [1][2] |

| SMILES | O=C1NCC2=C1C(Br)=C(OC)C=C2 | [2] |

| Appearance | White to yellow solid | [3] |

| Storage | Sealed in dry, room temperature | [1] |

Strategic Importance in Drug Discovery

The isoindolin-1-one scaffold is a cornerstone in the design of various therapeutic agents due to its structural resemblance to endogenous molecules and its synthetic versatility.[4][5] This framework is prevalent in a wide array of natural products and has been successfully integrated into drugs targeting conditions ranging from cancer and viral infections to neurological disorders.[4][6] The strategic placement of the bromine atom and the methoxy group on the 7- and 6-positions, respectively, of the isoindolin-1-one core in the title compound provides medicinal chemists with a powerful tool for generating novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR) and optimize target engagement. The methoxy group, on the other hand, can modulate the electronic environment of the aromatic ring, influence ligand-receptor interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism.

Application in the Synthesis of PARP Inhibitors

A particularly compelling application of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of certain cancers, especially those with deficiencies in the homologous recombination (HR) DNA repair pathway, such as BRCA-mutated tumors.[7][8]

Mechanistic Rationale: The "Nicotinamide Mimic"

The therapeutic efficacy of PARP inhibitors stems from their ability to competitively inhibit the PARP enzyme by mimicking its natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] The isoindolin-1-one scaffold shares significant structural homology with the nicotinamide moiety of NAD+, making it an ideal pharmacophore for designing potent PARP inhibitors.[7][8] This structural similarity facilitates strong binding to the catalytic domain of PARP, preventing the enzyme from performing its DNA repair functions. In cancer cells with compromised HR repair, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and tumor cell death.

Sources

- 1. 1226879-79-3|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. americanelements.com [americanelements.com]

- 4. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 7-Bromo-6-methoxyisoindolin-1-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Isoindolinone Core

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a variety of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing targeted therapeutics. Among the various substituted isoindolinones, 7-Bromo-6-methoxyisoindolin-1-one has emerged as a key intermediate, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.

The strategic placement of the bromine atom at the 7-position and a methoxy group at the 6-position offers a versatile platform for molecular elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group, on the other hand, can influence the electronic properties of the aromatic ring and provide a potential point for further modification or interaction with biological targets.

This guide provides a comprehensive overview of the applications of this compound as a synthetic intermediate, with a focus on its use in the synthesis of PARP inhibitors. Detailed, field-proven protocols for key transformations are presented, along with insights into the rationale behind the experimental choices.

Physicochemical Properties and Safety Considerations

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₉H₈BrNO₂ | Calculated |

| Molecular Weight | 242.07 g/mol | Calculated |

| Appearance | Likely an off-white to pale yellow or brown solid | Analogy to similar bromo-substituted heterocycles[1] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and THF, with limited solubility in water and nonpolar solvents. | General solubility of similar organic compounds |

Safety Precautions:

No specific safety data for this compound has been published. However, based on data for analogous bromo-substituted heterocyclic compounds, the following precautions are recommended[2][3][4][5][6]:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[2] Can cause skin and serious eye irritation.[3] May cause respiratory irritation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Core Application: Synthesis of PARP Inhibitors via Cross-Coupling Reactions

The primary utility of this compound lies in its role as a building block for complex molecules, most notably PARP inhibitors like Talazoparib.[7] The carbon-bromine bond at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[8] In the context of this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties at the 7-position, a key structural feature in many PARP inhibitors.

Reaction Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a 7-Aryl-6-methoxyisoindolin-1-one Derivative

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-methoxyisoindolin-1-one.

| Parameter | Recommended Range/Value | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for many Suzuki couplings. |

| Ligand | PPh₃ (if not using a pre-formed complex) | Stabilizes the palladium catalyst. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | A mixture including water is often necessary to dissolve the base and facilitate the reaction. |

| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Reaction Time | 2-24 hours | Dependent on the reactivity of the coupling partners. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound, this transformation allows for the introduction of various amine functionalities at the 7-position, which can be crucial for modulating the pharmacological properties of the final compound.

Reaction Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a 7-Amino-6-methoxyisoindolin-1-one Derivative

This is a general protocol and may need to be adapted for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

-

Add this compound and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 7-amino-6-methoxyisoindolin-1-one derivative.

| Parameter | Recommended Range/Value | Rationale |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |

| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for the reaction's success. |

| Temperature | 90-120 °C | Higher temperatures are often needed to drive the reaction to completion. |

| Reaction Time | 4-24 hours | Varies depending on the steric and electronic properties of the amine. |

Conclusion

This compound is a valuable and versatile synthetic intermediate, particularly for the construction of complex heterocyclic molecules with therapeutic potential. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient and modular synthesis of a diverse range of compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel chemical entities for drug discovery and development. As with any chemical process, careful optimization of reaction conditions is crucial to achieving high yields and purity of the desired products.

References

- Angene Chemical. (2024, May 2). Safety Data Sheet for N-Boc-5-bromoisoindoline.

- Chavda, V., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

- WO2017215166A1 - Synthesis of parpinhibitor talazoparib. (2017).

- Fisher Scientific. (n.d.). 5-Bromo-1-isoindolinone - SAFETY DATA SHEET.

- PubChem. (n.d.). 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one.

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).

- ECHEMI. (n.d.). 3-Bromo-1H-isoindoline SDS, 127168-81-4 Safety Data Sheets.

- PubChem. (n.d.). 7-Bromo-6-methyloct-1-ene.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET for 5-Bromo-3-hydroxy-2-indolinone 95%.

- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET for 4-Bromoisoindoline hydrochloride.

- Cheméo. (n.d.). Chemical Properties of 1-Bromo-6-methyloctane (CAS ---).

- PubChem. (n.d.). 2-Bromo-6-methylcyclohexan-1-one.

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone.

- ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | C9H8BrNO2 | CID 66545212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. echemi.com [echemi.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.com [fishersci.com]

- 7. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Analytical HPLC methods for purity analysis of 7-Bromo-6-methoxyisoindolin-1-one

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 7-Bromo-6-methoxyisoindolin-1-one

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of this compound. This molecule is a key heterocyclic intermediate in pharmaceutical research, and ensuring its purity is paramount for the integrity of downstream processes and the safety of final drug products. The narrative herein explains the causal logic behind chromatographic choices, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a regulated drug development environment.

Introduction: The Imperative for Purity

This compound is a substituted isoindolinone, a scaffold present in numerous biologically active compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[1] As an active pharmaceutical ingredient (API) or a critical intermediate, its purity profile must be meticulously characterized. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by documents such as the ICH Q3A(R2) guideline, mandate strict control over impurities in new drug substances.[2]

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this task due to its high resolving power, sensitivity, and quantitative accuracy. This note provides a self-validating system, a complete protocol that not only outlines the "how" but, more critically, the scientific "why" behind each step, ensuring the method is both understood and readily transferable.

Foundational Strategy: Method Development

The development of a robust HPLC method is a systematic process that begins with an understanding of the analyte's chemical nature.

Analyte Characterization and Chromatographic Mode Selection

This compound possesses a fused aromatic-heterocyclic ring system, making it an excellent candidate for UV detection. The presence of the polar lactam group, a methoxy ether, and a bromine atom results in a molecule of intermediate polarity. This property makes Reversed-Phase Chromatography (RPC) the ideal separation mode, where a non-polar stationary phase is paired with a polar mobile phase to achieve retention based on hydrophobic interactions.[3]

Rationale for Component Selection

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its broad applicability and hydrophobicity.[4] For this analyte, a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a strong hydrophobic interaction with the isoindolinone core, ensuring adequate retention. The smaller particle size contributes to higher column efficiency and better resolution.[5] Should positional isomers or closely related impurities prove difficult to resolve, a Phenyl-Hexyl phase could be explored to leverage alternative pi-pi interactions with the analyte's aromatic system.[6][7]

-

Mobile Phase: The mobile phase composition is the most powerful tool for controlling retention and selectivity.[8]

-

Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency at low wavelengths.

-

Aqueous Phase & pH Control: The isoindolinone structure contains a lactam functional group. Controlling the mobile phase pH is critical to maintain a consistent ionization state for the analyte and any potential impurities, thereby ensuring reproducible retention times. A phosphate buffer at pH 3.0 is chosen. This acidic pH suppresses the potential deprotonation of any acidic functional groups and ensures sharp, symmetrical peak shapes.

-

-

Detector: A Photodiode Array (PDA) detector is superior to a standard UV-Vis detector for purity analysis. It acquires the full UV-Vis spectrum for each eluting peak, which is indispensable for two reasons:

-

Optimal Wavelength Selection: Allows for monitoring at the wavelength of maximum absorbance for the main peak, maximizing sensitivity.

-

Peak Purity Analysis: Enables the assessment of spectral homogeneity across a single chromatographic peak, providing strong evidence for the absence of co-eluting impurities.[9][10]

-

Caption: HPLC Method Development Workflow.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for performing the purity analysis.

Instrumentation and Reagents

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Reagents:

-

Acetonitrile (HPLC gradient grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

-

Phosphoric Acid (AR grade)

-

Water (Milli-Q or equivalent HPLC grade)

-

This compound Reference Standard (RS) and Test Sample.

-

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Composition | Isocratic: 50% A : 50% B (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 254 nm for quantitation |

| Spectral Acquisition | 200 - 400 nm for peak purity analysis |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Solution Preparation

-

Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio. Degas the final mixture before use. The correct way to prepare this mixture is to measure 500 mL of each component separately and then combine them.[11]

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

-

Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Test Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the RS solution.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the RS solution five times and evaluate the following parameters for the principal peak.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD for Peak Area | ≤ 2.0% |

Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The following protocol is designed to meet the rigorous standards of the ICH Q2(R1) guideline.[13][14]

Caption: ICH Q2(R1) Method Validation Workflow.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

-

Protocol: Subject the sample solution (0.5 mg/mL) to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the active ingredient.[15] Analyze each stressed sample alongside an unstressed control.

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 105 °C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.[2]

-

-

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis of the main peak passes.

Linearity

-

Protocol: Prepare a series of at least five solutions of the RS ranging from 50% to 150% of the nominal test concentration (0.25 mg/mL to 0.75 mg/mL). Plot the peak area against the concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

-

Protocol: Prepare samples in triplicate by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery for each sample.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

-

Repeatability (Intra-assay): Prepare and analyze six independent test samples at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

-

Protocol: Determine the LOQ and LOD based on the standard deviation of the response and the slope of the linearity curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

-

-

Acceptance Criteria: The precision at the LOQ concentration should have an RSD of ≤ 10%.

Robustness

-

Protocol: Analyze the sample while making small, deliberate variations to the method parameters:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 5 °C (25 °C and 35 °C)

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

-

Organic Content: ± 2% absolute (48% and 52% Acetonitrile)

-

-

Acceptance Criteria: The system suitability parameters must pass under all varied conditions, and the purity result should not significantly change.

Data Analysis and Reporting

The purity of the this compound sample is calculated using the area normalization method.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Report any impurity that is above the reporting threshold (typically 0.05% as per ICH Q3A) and identify any impurity above the identification threshold (typically 0.10%).[2]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, precise, accurate, and robust for the purity determination of this compound. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control in both research and manufacturing environments. This comprehensive guide, which explains the scientific rationale behind the protocol, ensures its successful implementation and adaptation for related compounds.

References

- (No source provided in search results)

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Quality Guidelines. ICH. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. 2003. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2005. Available from: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66545212, 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. PubChem. Available from: [Link]

- (No source provided in search results)

-

National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. 2025. Available from: [Link]

-

European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. 1995. Available from: [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available from: [Link]

-

Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. Available from: [Link]

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

- (No source provided in search results)

-

National Center for Biotechnology Information. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available from: [Link]

-

LCGC International. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available from: [Link]

-

Rondaxe. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. 2025. Available from: [Link]

-

ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. 2017. Available from: [Link]

-

Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

- (No source provided in search results)

-

U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 2021. Available from: [Link]

-

LCGC International. HPLC Column Selection. LCGC International. 2013. Available from: [Link]

- (No source provided in search results)

-

LCGC International. Peak Purity Algorithms using Diode Array Detectors. LCGC International. 2016. Available from: [Link]

- (No source provided in search results)

- (No source provided in search results)

- (No source provided in search results)

-

GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

-

Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech. 2025. Available from: [Link]

- (No source provided in search results)

- (No source provided in search results)

- (No source provided in search results)

- (No source provided in search results)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15885182, 6-Bromoisoquinolin-1(2H)-one. PubChem. Available from: [Link]

- (No source provided in search results)

- (No source provided in search results)

Sources

- 1. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. chromtech.com [chromtech.com]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 7-Bromo-6-methoxyisoindolin-1-one

Introduction: The Significance of 7-Bromo-6-methoxyisoindolin-1-one in Drug Discovery

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The isoindolinone core is a privileged structure found in a wide array of biologically active natural products and synthetic molecules, exhibiting pharmacological properties that include anti-inflammatory, antiviral, and anticancer activities.[1] The specific substitution pattern of a bromine atom and a methoxy group on the isoindolinone ring provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. This document provides a comprehensive guide for the large-scale synthesis and purification of this compound, with a focus on procedural rationale, scalability, and high-purity outcomes.

Retrosynthetic Analysis and Strategy

A plausible and efficient synthetic route for this compound commences with a commercially available substituted toluene derivative. The strategy involves a bromination of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid, and subsequent conversion to an acyl chloride. The final step is an amidation and intramolecular cyclization to yield the target isoindolinone. This multi-step approach is designed for scalability and control over each chemical transformation.

Part 1: Large-Scale Synthesis of this compound

This section details the multi-step synthesis of this compound, providing in-depth protocols for each stage of the process.

Step 1: Bromination of 2-Methyl-3-methoxybenzoic acid

The initial step involves the regioselective bromination of 2-Methyl-3-methoxybenzoic acid. The electron-donating nature of the methoxy and methyl groups directs the electrophilic substitution to the desired position.

Protocol:

-

To a stirred solution of 2-Methyl-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is then heated to 60-70°C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 5-Bromo-2-methyl-3-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and selectivity compared to liquid bromine, especially on a large scale.

-

Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution.

Step 2: Benzylic Bromination

The methyl group of 5-Bromo-2-methyl-3-methoxybenzoic acid is converted to a bromomethyl group, a key step for the subsequent cyclization.

Protocol:

-

To a solution of 5-Bromo-2-methyl-3-methoxybenzoic acid (1.0 eq) in a non-polar solvent like carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield the crude 2-(Bromomethyl)-5-bromo-3-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

Radical Initiator: Benzoyl peroxide is a common radical initiator that facilitates the homolytic cleavage of the N-Br bond in NBS, leading to the selective bromination of the benzylic position.

Step 3: Intramolecular Cyclization

The final step involves the formation of the isoindolinone ring through an intramolecular nucleophilic substitution.

Protocol:

-

The crude 2-(Bromomethyl)-5-bromo-3-methoxybenzoic acid is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

A solution of aqueous ammonia (excess) is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

Causality Behind Experimental Choices:

-

Aqueous Ammonia: Ammonia serves as the nitrogen source for the lactam ring and acts as a nucleophile to displace the benzylic bromide, followed by an intramolecular cyclization with the carboxylic acid to form the isoindolinone.

Experimental Workflow Diagram:

Caption: Synthetic pathway for this compound.

Quantitative Data Summary:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | 2-Methyl-3-methoxybenzoic acid | NBS | Acetic Acid | 60-70 | 2-4 | 85-90 |

| 2 | 5-Bromo-2-methyl-3-methoxybenzoic acid | NBS, Benzoyl Peroxide | CCl4 | Reflux | 4-6 | 75-80 |

| 3 | 2-(Bromomethyl)-5-bromo-3-methoxybenzoic acid | Aqueous Ammonia | THF | 0 to RT | 12 | 70-75 |

Part 2: Large-Scale Purification of this compound

Purification of the crude product is critical to obtain this compound with high purity suitable for downstream applications in drug development. A combination of column chromatography and recrystallization is recommended for large-scale purification.

Purification Protocol:

-

Column Chromatography:

-

The crude this compound is adsorbed onto silica gel.

-

The silica is loaded onto a column packed with silica gel in a non-polar solvent (e.g., hexane).

-

The product is eluted using a gradient of ethyl acetate in hexane.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and concentrated.

-

-

Recrystallization:

-

The product obtained from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystal formation.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Causality Behind Experimental Choices:

-

Column Chromatography: This technique is highly effective for separating the target compound from unreacted starting materials and byproducts based on differences in polarity.[2][3]

-

Recrystallization: This is a powerful method for achieving high purity by separating the desired compound from impurities that have different solubility profiles.

Purification Workflow Diagram:

Caption: Purification workflow for this compound.

Purification Parameters:

| Technique | Stationary Phase | Mobile Phase/Solvent | Key Parameter | Expected Purity |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | Gradient Elution | >95% |

| Recrystallization | - | Ethanol or Ethyl Acetate/Hexane | Slow Cooling | >98% |

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

N-bromosuccinimide is a corrosive and lachrymatory agent; handle with care.

-

Organic solvents are flammable; avoid open flames and sparks.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By following these procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating its use in drug discovery and development programs. The isoindolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and robust synthetic methods are paramount to advancing this field.[5][6][7]

References

- Google Patents. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

-

MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. Retrieved from [Link]

Sources

- 1. 7-Bromo-6-hydroxy-5-methylisoindolin-1-one|CAS 1357147-46-6 [benchchem.com]

- 2. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-6-methoxyisoindolin-1-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxyisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of a Primary Synthetic Pathway

The synthesis of this compound is a multi-step process where yield and purity are critically dependent on the precise control of reaction conditions. A common and effective strategy involves the regioselective bromination of a suitable precursor followed by cyclization. The pathway outlined below is a logical approach derived from established chemical principles for analogous structures.

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & Core Protocol Optimization

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My electrophilic bromination of 6-Methoxyphthalide (Intermediate C) gives a low yield and a mixture of isomers. How can I improve the regioselectivity for the desired 7-bromo product?

Answer: This is a classic challenge in electrophilic aromatic substitution where multiple positions on the aromatic ring are activated. The methoxy group (-OCH₃) is a strong activating, ortho-para directing group, while the lactone's acyl group is a deactivating, meta-directing group. To achieve high selectivity for the 7-position, you must carefully control the reaction conditions to favor substitution at the most sterically accessible and electronically favorable site.

Causality & Explanation: The position ortho to the methoxy group (the 7-position) is highly activated. The position para to the methoxy group is blocked. The other ortho position (the 5-position) is also activated but may be slightly less favored depending on the exact conditions. Poor control can lead to di-bromination or incorrect mono-bromination.

Recommended Solutions & Protocol:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often superior to liquid bromine (Br₂) for regioselectivity. NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and side reactions.

-

Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome. Non-polar solvents like dichloromethane (DCM) or chloroform are often preferred. Highly polar solvents can sometimes lead to undesired byproducts.

-

Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity. Exothermic reactions can easily lead to multiple brominations if not properly cooled.

Optimized Bromination Protocol (Intermediate C to D):

-

Dissolve 6-Methoxyphthalide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and purged with nitrogen.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Reduces byproduct formation and improves handling safety. |

| Temperature | Room Temperature | 0 °C to RT | Enhances regioselectivity by slowing the reaction rate. |

| Solvent | Acetic Acid | Dichloromethane (DCM) | A less polar solvent can improve selectivity in this system. |

Question 2: The final amination and cyclization step (Intermediate E to F) is inefficient, with significant starting material remaining. What are the critical parameters to optimize?